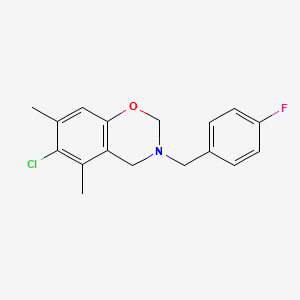![molecular formula C13H14N6O6 B11598012 4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11598012.png)
4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions. The nitrophenyl moiety can be introduced via nitration of a suitable aromatic precursor, followed by reduction and functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the nitro group will produce aniline derivatives.
科学的研究の応用
4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-THIADIAZOLE-3-CARBOXAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-TRIAZOLE-3-CARBOXAMIDE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-AMINO-N-{2-[(E)-[(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H14N6O6 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC名 |
4-amino-N-[2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H14N6O6/c1-24-9-5-8(19(22)23)4-7(11(9)20)6-15-2-3-16-13(21)10-12(14)18-25-17-10/h4-6,20H,2-3H2,1H3,(H2,14,18)(H,16,21) |
InChIキー |
KOJMRJHAHFNZAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C=NCCNC(=O)C2=NON=C2N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)

![methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)
![4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11597951.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597971.png)
![6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11597979.png)
![methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597980.png)
![4-({4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597981.png)
![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11597987.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597992.png)
![methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597993.png)
![ethyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597995.png)
![1-{6-[4-(dimethylamino)phenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B11598006.png)
![2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid](/img/structure/B11598023.png)
